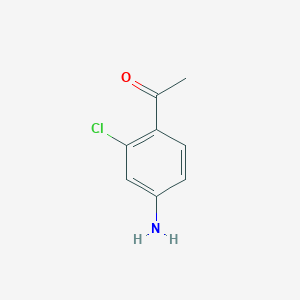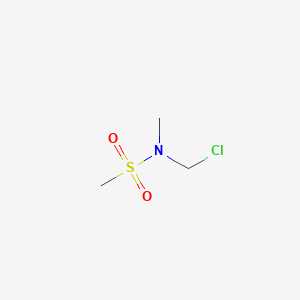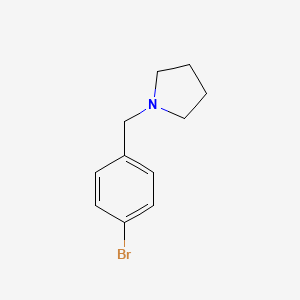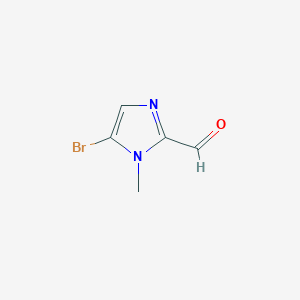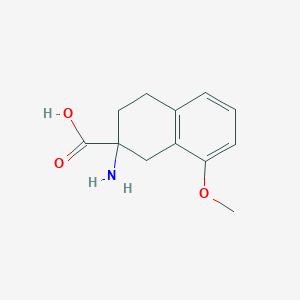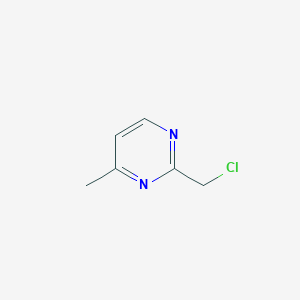
2-(Chloromethyl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methylpyrimidine is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and they also serve as a basis for various pharmaceuticals. The chloromethyl and methyl groups attached to the pyrimidine ring can make this compound a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under specific conditions to achieve high yields . Similarly, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is synthesized using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide . These methods highlight the importance of chlorination agents and the careful control of reaction conditions in the synthesis of chloromethyl pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often investigated using various spectroscopic and computational methods. For example, quantum chemical calculations, including density functional theory (DFT), are used to determine the optimized geometry, NMR chemical shifts, and other molecular properties . These studies provide insights into the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including non-covalent interactions, tautomerism, and ring transformations. Non-covalent interactions such as hydrogen bonding, van der Waals interactions, and steric effects play a significant role in the stability and reactivity of these compounds . Tautomerism, which is the ability of a chemical compound to exist in multiple forms by the transfer of a hydrogen atom, is also observed in pyrimidine derivatives . Ring transformations, where the pyrimidine ring can be opened or converted into other heterocyclic structures, are another aspect of their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics, molecular orbital energies, and non-linear optical properties, are crucial for their application in various fields. The HOMO-LUMO gap provides information about the chemical stability and reactivity of the molecule . The dipole moment, polarizability, and hyperpolarizability are important for understanding the interaction of the molecule with electromagnetic fields and its potential applications in materials science . Additionally, the thermodynamic parameters can give insights into the stability of the compounds under different conditions .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Characterizations
2-(Chloromethyl)-4-methylpyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. Etemadi et al. (2016) demonstrated its application in synthesizing a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showcasing its potential in developing antibacterial agents. The reaction pathway involved the transformation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with secondary amines, leading to derivatives with promising antibacterial properties (Etemadi et al., 2016).
Chemical Synthesis and Optimization
The chemical synthesis and optimization of related pyrimidine derivatives highlight the adaptability of chloromethylpyrimidine scaffolds in medicinal chemistry. Lei-ming (2012) investigated the optimal conditions for synthesizing 4,6-dichloro-2-methylpyrimidine, an important precursor for anticancer drugs like dasatinib, showcasing the relevance of chloromethylpyrimidines in drug synthesis processes (Guo Lei-ming, 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of chloromethylpyrimidine derivatives have been explored in various studies. Erkin et al. (2016) synthesized 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines, some of which demonstrated fungicidal activity, indicating the versatility of chloromethylpyrimidine derivatives in developing new antimicrobial agents (Erkin et al., 2016).
Propiedades
IUPAC Name |
2-(chloromethyl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXTVKIOVXMYGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512152 |
Source


|
| Record name | 2-(Chloromethyl)-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylpyrimidine | |
CAS RN |
78060-44-3 |
Source


|
| Record name | 2-(Chloromethyl)-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)
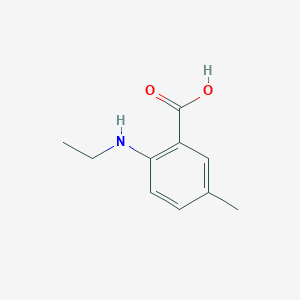
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
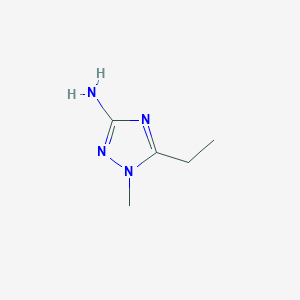
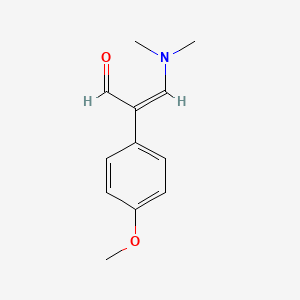
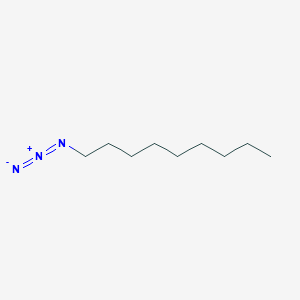
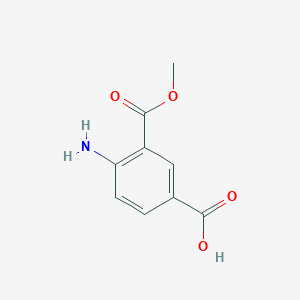

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
